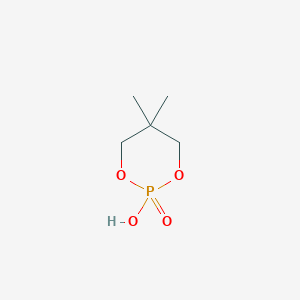5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide
CAS No.: 873-99-4
Cat. No.: VC4129518
Molecular Formula: C5H11O4P
Molecular Weight: 166.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 873-99-4 |
|---|---|
| Molecular Formula | C5H11O4P |
| Molecular Weight | 166.11 g/mol |
| IUPAC Name | 2-hydroxy-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
| Standard InChI | InChI=1S/C5H11O4P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3,(H,6,7) |
| Standard InChI Key | ODCNAKMVBMFRKD-UHFFFAOYSA-N |
| SMILES | CC1(COP(=O)(OC1)O)C |
| Canonical SMILES | CC1(COP(=O)(OC1)O)C |
Introduction
Chemical Identity and Nomenclature
Core Identification
5,5-Dimethyl-1,3,2-dioxaphosphinan-2-ol 2-oxide is systematically named according to IUPAC guidelines, reflecting its cyclic phosphate ester structure. Key identifiers include:
| Property | Value | Source Citations |
|---|---|---|
| CAS Registry Number | 873-99-4 | |
| Molecular Formula | ||
| Molecular Weight | 166.11 g/mol | |
| Synonyms | 2-Hydroxy-5,5-dimethyl-1,3,2λ⁵-dioxaphosphinane 2-oxide; NSC 142148 |
The compound’s synonyms highlight its structural features, including the dimethyl-substituted cyclohexane backbone and the phosphoryl oxygen .
Structural Representation
The SMILES notation and InChIKey provide unambiguous representations of its connectivity, confirming the 1,3,2-dioxaphosphinane ring with 5,5-dimethyl substituents .
Structural and Spectroscopic Characteristics
Molecular Geometry
The compound features a six-membered ring with phosphorus at the 2-position, bonded to two oxygen atoms and a hydroxyl group. The 5,5-dimethyl groups induce steric hindrance, stabilizing the chair conformation of the ring . X-ray crystallography of related compounds (e.g., PubChem CID 77715) reveals analogous chair conformations with P=O bond lengths of ~1.48 Å, consistent with phosphoryl structures .
Spectroscopic Data
-
31P NMR: A singlet at δ 12.21 ppm, indicative of a single phosphorus environment .
-
13C NMR: Peaks at δ 20.5 and 21.0 ppm correspond to the methyl carbons, while resonances at δ 76.3–76.5 ppm arise from the ring oxygen-bound carbons .
-
IR Spectroscopy: A strong absorption band at 1275 cm⁻¹ aligns with P=O stretching vibrations .
Synthesis and Industrial Applications
Synthetic Routes
The compound is synthesized via cyclocondensation of neopentyl glycol with phosphorus oxychloride, followed by hydrolysis . Alternative methods involve oxidative phosphorylation of 5,5-dimethyl-1,3-propanediol, yielding the cyclic phosphate ester in moderate to high purity .
Industrial and Research Applications
While specific applications are sparingly documented, the compound serves as:
-
A precursor for flame-retardant hydrazide derivatives, as demonstrated in the synthesis of 2-hydrazinyl-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide .
-
A ligand intermediate in asymmetric catalysis, enabling the resolution of chiral amines and amino alcohols via phosphoryl transfer reactions .
Physicochemical Properties
Thermodynamic and Solubility Profiles
| Property | Value | Source Citations |
|---|---|---|
| Density | 1.28 g/cm³ | |
| Boiling Point | 218.5°C at 760 mmHg | |
| Flash Point | 85.9°C | |
| LogP | 1.16 | |
| Polar Surface Area | 65.57 Ų |
The moderate LogP value suggests balanced lipophilicity, facilitating its use in organic synthesis .
Chiral Derivatives and Asymmetric Catalysis
Enantiomeric Derivatives
Though the parent compound lacks chirality, its derivatives, such as (S)-(-)- and (R)-(+)-2-hydroxy-4-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, exhibit pronounced enantioselectivity. These derivatives, with melting points of 194–200°C and specific rotations of , are pivotal in resolving racemic mixtures of amines and amino acids .
Mechanistic Insights
The bulky 2-methoxyphenyl substituent in chiral derivatives creates a stereochemical environment that differentiates substrate binding, achieving enantiomeric excess (ee) values up to 98% in epoxidation reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume